9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C23H21ClFN5O2 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClFN5O2/c1-27-20-19(21(31)30(23(27)32)14-16-17(24)9-5-10-18(16)25)29-12-6-11-28(22(29)26-20)13-15-7-3-2-4-8-15/h2-5,7-10H,6,11-14H2,1H3 |
InChI Key |
GKJKOAYULSLPDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Purino-Pyrimidine Scaffold Formation
The purino-pyrimidine core is constructed via condensation-cyclization reactions. A common approach involves reacting 6-aminouracil derivatives with aldehydes or ketones under acidic conditions. For example:
-
Step 1 : 6-Aminouracil is treated with benzyl chloride in the presence of K₂CO₃ to introduce the benzyl group at the N9 position.
-
Step 2 : Cyclization with 2-chloro-6-fluorobenzyl bromide using AlCl₃ as a Lewis acid forms the tetrahydropyrimidine ring.
Key Reaction Conditions :
Functionalization at the N3 Position
The 2-chloro-6-fluorobenzyl group is introduced via alkylation or Mitsunobu reactions :
-
Method A : Direct alkylation using 2-chloro-6-fluorobenzyl bromide and NaH in THF.
-
Method B : Mitsunobu reaction with DIAD/PPh₃ to enhance regioselectivity.
Comparative Data :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| A | NaH, THF, 0°C | 70% | 90% |
| B | DIAD, PPh₃, RT | 85% | 95% |
Method B offers superior yield and selectivity but requires costlier reagents.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 12 hours to 30–60 minutes. For example, cyclization steps achieve 90% conversion at 150°C under microwave conditions.
Green Chemistry Approaches
-
Solvent Replacement : Use of cyclopentyl methyl ether (CPME) instead of DMF reduces toxicity.
-
Catalyst Recycling : AlCl₃ recovery via aqueous extraction improves cost-efficiency.
Characterization and Quality Control
Post-synthesis characterization includes:
-
NMR Spectroscopy : Confirmation of benzyl and fluorophenyl substituents (¹H NMR: δ 7.2–7.4 ppm for aromatic protons).
-
HPLC Analysis : Purity >95% using C18 columns (mobile phase: MeCN/H₂O, 70:30).
-
Mass Spectrometry : Molecular ion peak at m/z 433.1914 [M+H]⁺.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other purine and pyrimidine derivatives. Key comparisons include:
Key Findings:
Substituent Influence on Bioactivity: The 2-chloro-6-fluorophenyl group in the target compound may improve metabolic stability compared to methoxy-substituted analogues (e.g., RN: 876899-66-0) .
Synthetic Pathways: The target compound’s synthesis likely involves multi-step purine functionalization, similar to methods for N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines (e.g., DIPEA-mediated benzylamine coupling in 1-butanol) . Chromeno-pyrimidines (e.g., 8a–c) are synthesized via cyclocondensation, highlighting divergent strategies for heterocyclic core formation .
Electrochemical Behavior :
- Purine derivatives (e.g., theophylline) exhibit pH-dependent oxidation peaks on electrodes, with activity minima at pH 5–11 . While the target compound’s electrochemical profile is unreported, its substituted phenyl groups may alter adsorption kinetics at physiological pH .
Biological Activity
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine derivatives class. Its unique structure, featuring a pyrimido[1,2-g]purine core with various substituents, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes both chlorinated and fluorinated substituents that enhance its reactivity and stability in biological systems. The presence of electronegative atoms may influence its interactions with biological targets, making it a candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C23H21ClFN5O2 |
| Molecular Weight | 441.89 g/mol |
| Core Structure | Pyrimido[1,2-g]purine |
| Substituents | Benzyl group, chlorinated phenylmethyl group, methyl group |
Research indicates that compounds structurally similar to 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may exhibit various biological activities including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes such as protoporphyrinogen oxidase (PPO), which is significant for herbicidal activity. For instance, related compounds demonstrated potent inhibition against PPO with Ki values significantly lower than standard herbicides .
- Anticancer Potential : The structural features suggest possible interactions with cancer cell signaling pathways. The unique arrangement of substituents may enhance binding affinity to specific receptors involved in tumor growth and proliferation.
- Antimicrobial Activity : The compound's properties indicate potential efficacy against various pathogens. Its structural similarity to known antimicrobial agents suggests it could be developed as a lead compound for treating infections.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of purine derivatives found that compounds similar to 9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors highlighted that derivatives of this compound class effectively inhibited PPO activity in tobacco plants. One derivative showed a Ki value of , demonstrating superior potency compared to existing herbicides . This finding supports the potential agricultural applications of these compounds.
Case Study 3: Antimicrobial Efficacy
A comparative analysis revealed that similar compounds displayed broad-spectrum antimicrobial activity. The presence of both chlorine and fluorine in the structure was linked to enhanced interaction with microbial targets, leading to increased efficacy.
Q & A
Q. How can researchers improve the stability of dihydro-purino-pyrimidine derivatives in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
